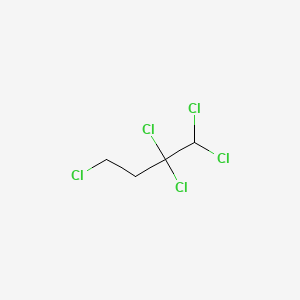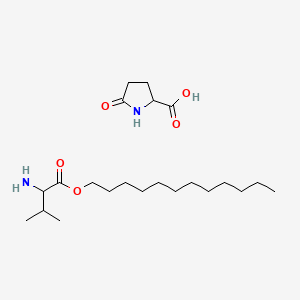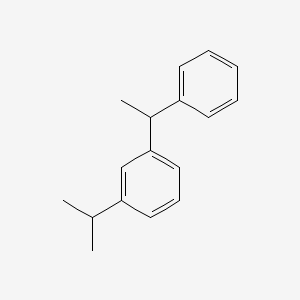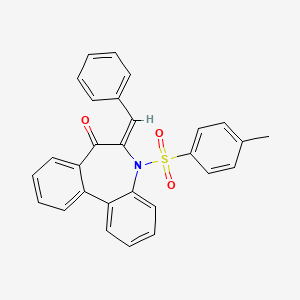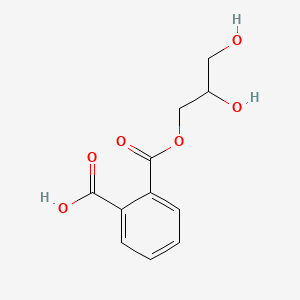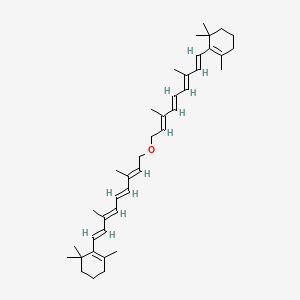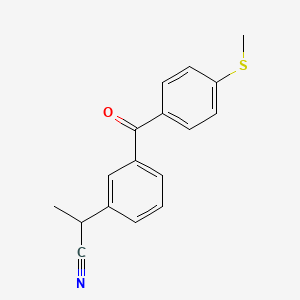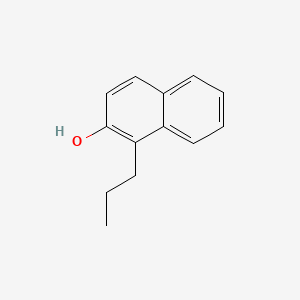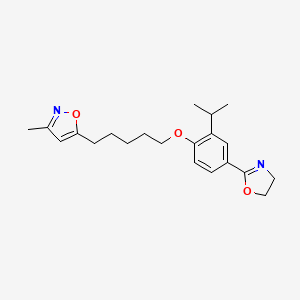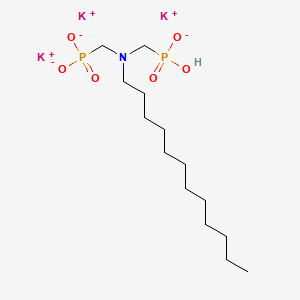
Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
Applications De Recherche Scientifique
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the formulation of certain industrial products, including detergents and water treatment chemicals.
Mécanisme D'action
The mechanism of action of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, cells responsible for bone resorption. This inhibition is achieved through the compound’s binding to hydroxyapatite in bone, leading to reduced bone turnover.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Zoledronic Acid: A potent bisphosphonate used for treating various bone diseases.
Etidronate: An older bisphosphonate with similar applications.
Uniqueness
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and bioavailability compared to other bisphosphonates.
Propriétés
Numéro CAS |
94230-68-9 |
|---|---|
Formule moléculaire |
C14H30K3NO6P2 |
Poids moléculaire |
487.63 g/mol |
Nom IUPAC |
tripotassium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H33NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
Clé InChI |
AAZKHZZNNTUSSY-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


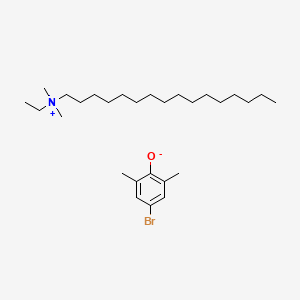

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

